1,4-Benzenediol, 2,6-bis(1-methylethyl)-

Descripción general

Descripción

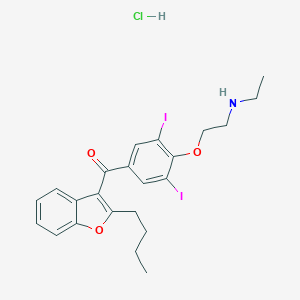

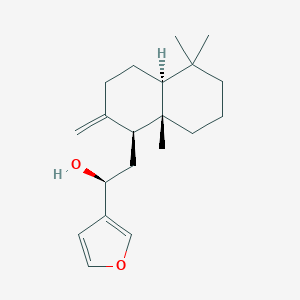

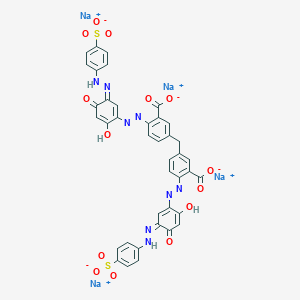

“1,4-Benzenediol, 2,6-bis(1-methylethyl)-” is also known as Propofol USP Related Compound B . It is a compound with the molecular formula C12 H16 O2 and a molecular weight of 192.25 .

Molecular Structure Analysis

The molecular structure of “1,4-Benzenediol, 2,6-bis(1-methylethyl)-” consists of a benzene ring with two hydroxyl groups (OH) at positions 1 and 4, and two isopropyl groups (CH(CH3)2) at positions 2 and 6 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Benzenediol, 2,6-bis(1-methylethyl)-” include a molecular weight of 192.25 and a molecular formula of C12 H16 O2 .Aplicaciones Científicas De Investigación

Anesthetic Synthesis in Continuous Flow

4-Hydroxy Propofol: is a precursor in the synthesis of propofol , a widely used intravenous anesthetic agent. Recent research has focused on the continuous-flow synthesis of propofol to address the high demand, especially highlighted during the COVID-19 pandemic. This method offers advantages in sustainability, efficiency, safety, and fine reaction control .

Cyclodextrin-Formulated Propofol for Enhanced Solubility

The water-insoluble nature of propofol limits its use. Studies have explored the formulation of propofol with cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) to improve drug solubility, stability, and pharmacokinetics. This approach also aims to reduce cytotoxicity and genotoxicity associated with conventional lipid emulsions .

Molecular Modelling for Drug Development

Molecular modelling techniques are employed to predict the interaction between propofol and cyclodextrin molecules. This helps in designing better drug formulations by understanding the stability and affinity of the drug-cyclodextrin complex, which is crucial for enhancing the drug’s solubility and bioavailability .

Propofol in Sedation and Intensive Care

Propofol, derived from 4-Hydroxy Propofol, is extensively used for sedation in intensive care units. It is preferred for its rapid onset and low accumulation in the body, making it suitable for short-term sedation during mechanical ventilation and minimizing cardiopulmonary complications .

Addressing Propofol-Related Infusion Syndrome (PRIS)

Research into the compound’s applications also involves studying the adverse effects of propofol, such as Propofol-Related Infusion Syndrome (PRIS). Understanding the molecular structure and reactivity of 4-Hydroxy Propofol can contribute to developing safer anesthetic protocols and mitigating the risks of PRIS .

Industrial Scale Production and Safety

The industrial-scale production of propofol from 4-Hydroxy Propofol has been optimized for higher yields and lower by-product formation. Continuous-flow synthesis not only increases production rates but also enhances safety by reducing the risks associated with traditional batch processes .

Environmental Impact and Waste Reduction

The synthesis of propofol via 4-Hydroxy Propofol in a continuous-flow system has shown substantial progress in reducing environmental impact. The in-line workup process minimizes waste and promotes a greener approach to pharmaceutical manufacturing .

Enabling Technologies in API Synthesis

4-Hydroxy Propofol is at the forefront of enabling technologies for the synthesis of active pharmaceutical ingredients (APIs). Its use in continuous-flow chemistry is a modern frontier technology that revolutionizes traditional API production methods .

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxy Propofol is the GABA-A receptor . This receptor plays a crucial role in the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system .

Mode of Action

4-Hydroxy Propofol interacts with its target, the GABA-A receptor, by positively modulating its inhibitory function . This interaction results in the potentiation of the inhibitory neurotransmitter GABA, leading to rapid induction of hypnosis and minimal excitation .

Biochemical Pathways

The action of 4-Hydroxy Propofol affects the GABAergic pathway . By enhancing the inhibitory function of GABA, it influences the downstream effects of this pathway, which include induction of sedation, hypnosis, and anesthesia .

Pharmacokinetics

After intravenous administration, 4-Hydroxy Propofol is extensively bound to plasma proteins and erythrocytes . Its pharmacokinetics involve rapid induction and elimination, leading to a short duration of action and rapid recovery from anesthesia . Due to its narrow therapeutic margin, it should only be administered by practitioners trained and experienced in providing general anesthesia .

Result of Action

The molecular and cellular effects of 4-Hydroxy Propofol’s action include rapid induction of hypnosis with minimal excitation . It also causes dose-dependent respiratory depression due to the inhibition of the hypercapnic ventilatory drive . Furthermore, it may have an impact on the biological characteristics of malignant tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy Propofol. For instance, in the perioperative and critically ill patient environment, propofol may reduce survival, necessitating careful assessment of the risk versus benefit of propofol compared to other agents . Additionally, propofol may participate in the pathophysiological process related to malignant tumors and affect their occurrence and development .

Propiedades

IUPAC Name |

2,6-di(propan-2-yl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIJKBKROBWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173633 | |

| Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenediol, 2,6-bis(1-methylethyl)- | |

CAS RN |

1988-10-9 | |

| Record name | 4-Hydroxy propofol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY PROPOFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA35VY5XPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)

![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)